1-Phenylpiperazinium chloride

描述

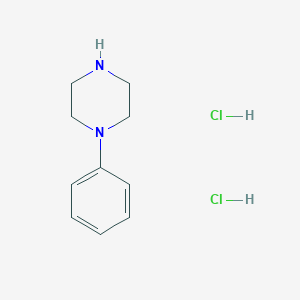

Structure

2D Structure

属性

IUPAC Name |

1-phenylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;/h1-5,11H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNZNONJZASOKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4004-95-9, 2210-93-7, 92-54-6 (Parent) | |

| Record name | Piperazine, 1-phenyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4004-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-phenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40176612 | |

| Record name | 1-Phenylpiperazine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2210-93-7, 4004-95-9 | |

| Record name | Piperazine, 1-phenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC150847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylpiperazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylpiperazine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpiperazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERAZINE, 1-PHENYL-, HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8L23UX32D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Phenylpiperazine Dihydrochloride and Its Derivatives

Established Synthetic Routes for 1-Phenylpiperazine (B188723) Core Structure

Cyclization Reactions utilizing Bis(2-chloroethyl)amine (B1207034) Hydrochloride

A traditional and well-established method for synthesizing the piperazine (B1678402) ring involves the cyclization of an appropriate aniline (B41778) precursor with bis(2-chloroethyl)amine hydrochloride. nih.govnih.gov This reaction typically requires elevated temperatures to proceed. nih.gov For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride, an intermediate for the atypical antipsychotic aripiprazole, is achieved through the cyclization of 2,3-dichloroaniline (B127971) with bis(2-chloroethyl)amine hydrochloride at temperatures ranging from 120-220°C. google.com This method is also employed in the synthesis of various phenylpiperazine derivatives with applications as acaricides. nih.gov

A general scheme for this reaction is the condensation of an aniline with bis(2-chloroethyl)amine hydrochloride, often in a suitable solvent and sometimes in the presence of a base, to yield the corresponding 1-arylpiperazine. nih.govgoogle.com

Table 1: Examples of Cyclization Reactions with Bis(2-chloroethyl)amine Hydrochloride

| Aniline Derivative | Product | Reaction Conditions | Reference |

| 2,3-Dichloroaniline | 1-(2,3-Dichlorophenyl)piperazine hydrochloride | 120-220°C | google.com |

| 2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)aniline | 1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine | Not specified | nih.gov |

Alkylation Reactions

Alkylation reactions are a fundamental method for introducing substituents onto the piperazine nitrogen atoms. nih.govacs.org This approach is particularly useful for creating a diverse library of N-alkyl and N-benzyl derivatives from a common phenylpiperazine intermediate. nih.gov The reaction typically involves treating the parent piperazine with an alkyl or benzyl (B1604629) halide in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). nih.gov

For example, a series of 4-alkyl-1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives were synthesized by reacting the corresponding 1-phenylpiperazine intermediate with various alkyl halides. nih.gov Similarly, 4-alkyl and 1,4-dialkyl derivatives of 2-phenylpiperazine (B1584378) have been prepared through alkylation. acs.org However, controlling the selectivity of alkylation, especially when different nitrogen atoms are present, can be a challenge and may require specific reaction conditions or protecting group strategies. google.com

Table 2: Representative Alkylation Reactions for Piperazine Derivatives

| Piperazine Intermediate | Alkylating Agent | Base/Solvent | Product | Reference |

| 1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine | Alkyl halides | K₂CO₃/DMF | 4-Alkyl-1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine | nih.gov |

| 1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine | Substituted benzyl halides | K₂CO₃/DMF | 4-Benzyl-1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine | nih.gov |

| 2-Phenylpiperazine | Methyl iodide | Not specified | 1-Methyl-3-phenylpiperazine | google.com |

Palladium-Catalyzed Buchwald–Hartwig Coupling for N-Arylpiperazines

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of N-arylpiperazines. nih.govresearchgate.net This palladium-catalyzed cross-coupling reaction provides a direct route to form C-N bonds between an aryl halide and piperazine. researchgate.netwikipedia.org A key advantage of this method is its broad substrate scope and tolerance of various functional groups, often allowing for milder reaction conditions compared to traditional methods. wikipedia.org

The development of various palladium-ligand systems has been crucial to the success of this reaction. researchgate.net For instance, the use of air- and moisture-stable palladium precatalysts has enabled rapid (10-minute) C-N cross-coupling reactions with aryl chlorides under aerobic conditions. nih.gov The reaction typically involves a palladium source, a phosphine (B1218219) ligand, and a base. chemicalbook.com Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective for coupling primary amines. wikipedia.org Recent research has also explored the use of recyclable and durable palladium nanoparticles as catalysts for this transformation. researchgate.net

Table 3: Overview of Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis

| Aryl Halide | Amine | Catalyst System | Conditions | Yield | Reference |

| Aryl chlorides | Piperazine | Pd-precatalyst | Aerobic, 10 min | Up to 97% | nih.gov |

| Aryl chlorides | Amines | bis{1,1'-diphenyl-3,3'-methylenediimidazoline-2,2'-diylidene}nickel(II) dibromide, KOtBu | Dioxane, 90°C, 4h | Good to excellent | chemicalbook.com |

| Aryl halides | N-arylpiperazines | Pd nanoparticles from C. vulgaris | Optimized conditions | Good to excellent | researchgate.net |

Copper-Catalyzed Ullmann–Goldberg Reaction for N-Arylpiperazines

The Ullmann–Goldberg reaction is another important method for the formation of C-N bonds, providing an alternative to palladium-catalyzed approaches. wikipedia.org This copper-catalyzed reaction involves the coupling of an aryl halide with an amine. wikipedia.orgnih.gov Traditionally, these reactions required harsh conditions, including high temperatures (often exceeding 210°C) and stoichiometric amounts of copper. wikipedia.org

Modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. wikipedia.orgmdpi.com These often involve the use of soluble copper catalysts supported by various ligands, such as diamines and acetylacetonate. wikipedia.org The reaction mechanism is believed to proceed through the formation of a copper(I) species, which undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the N-aryl product. organic-chemistry.orgmdpi.com While often requiring higher temperatures than the Buchwald-Hartwig reaction, the Ullmann-Goldberg reaction remains a valuable tool, particularly for certain substrate combinations. wikipedia.org

Table 4: Key Features of the Ullmann-Goldberg Reaction

| Feature | Description | Reference |

| Reaction Type | Copper-catalyzed C-N bond formation | wikipedia.org |

| Reactants | Aryl halide and an amine (e.g., piperazine) | wikipedia.org |

| Traditional Conditions | High temperatures (>210°C), stoichiometric copper | wikipedia.org |

| Modern Conditions | Soluble copper catalysts with ligands, milder temperatures | wikipedia.orgmdpi.com |

| Catalyst Example | Copper(I) iodide with phenanthroline | wikipedia.org |

Aromatic Nucleophilic Substitution for N-Arylpiperazines

Aromatic nucleophilic substitution (SNA_r) offers a pathway to N-arylpiperazines, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgbyjus.com In this reaction, a nucleophile, such as piperazine, displaces a leaving group (typically a halide) on an electron-deficient aromatic ring. wikipedia.org The presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. wikipedia.orgbyjus.com

The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com Unlike SN1 or SN2 reactions, the rate of reaction is often dependent on the formation of this intermediate. masterorganicchemistry.com While the scope of this reaction can be more limited than transition metal-catalyzed methods, it provides a valuable synthetic route for specific classes of N-arylpiperazines without the need for a metal catalyst. wikipedia.orggoogleapis.com

Table 5: Conditions for Aromatic Nucleophilic Substitution

| Requirement | Description | Reference |

| Substrate | Aromatic ring with a good leaving group | wikipedia.org |

| Activation | Presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group | wikipedia.orgbyjus.com |

| Nucleophile | Amines such as piperazine | byjus.com |

| Mechanism | Addition-elimination via a Meisenheimer complex | wikipedia.orgyoutube.com |

Reductive Amination Approaches for N-Alkyl Derivatives

Reductive amination is a highly versatile and widely used method for the synthesis of N-alkyl derivatives of piperazines. wikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of a primary or secondary amine with an aldehyde or a ketone to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.org A key advantage of this method is its ability to avoid the over-alkylation that can be problematic in direct alkylation reactions. masterorganicchemistry.com

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the imine in the presence of the carbonyl starting material. masterorganicchemistry.com This one-pot procedure is considered a green chemistry method as it often proceeds under mild conditions and can reduce the number of synthetic steps. wikipedia.org While highly effective for preparing N-alkyl derivatives, reductive amination is not suitable for forming bonds between nitrogen and aromatic rings. masterorganicchemistry.com

Table 6: Common Reagents in Reductive Amination

| Reagent | Role | Reference |

| Aldehyde or Ketone | Carbonyl source for imine formation | wikipedia.org |

| Primary or Secondary Amine | Nucleophile | wikipedia.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective reducing agent | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective reducing agent | organic-chemistry.org |

| α-Picoline-borane | Reducing agent for hydrazine (B178648) derivatives | organic-chemistry.org |

Parallel Synthesis Techniques for Libraries of 1-Phenylpiperazines

Parallel synthesis is a powerful strategy in modern drug discovery that enables the rapid generation of large numbers of distinct but structurally related compounds, known as libraries. enamine.netuniroma1.itresearchgate.net This approach is widely applied to the 1-phenylpiperazine scaffold to explore a wide range of chemical diversity and accelerate the identification of new bioactive molecules. nih.gov

The core principle involves using a common chemical intermediate, or scaffold, which is then systematically reacted with a diverse set of building blocks in a spatially separated manner, often using multi-well plates. enamine.netresearchgate.net For 1-phenylpiperazines, this typically involves either decorating a pre-formed phenylpiperazine core or constructing the ring system in a combinatorial fashion. This methodology allows for the efficient production of hundreds or even thousands of compounds per day. enamine.net The resulting libraries are then screened to identify "hit" compounds with desired biological activity, which can be used to establish structure-activity relationships. researchgate.net

In an effort to develop more environmentally friendly and efficient chemical processes, solvent-free synthesis approaches have been explored for producing 1-phenylpiperazine derivatives. nih.gov A prominent technique in this area is microwave-assisted synthesis, which can dramatically reduce reaction times and, in some cases, improve yields. nih.gov

For example, the synthesis of N-hexyl trazodone (B27368) analogues, which are derivatives of 1-phenylpiperazine, has been successfully achieved under solvent-free conditions using microwave irradiation. nih.gov In one study, the reductive alkylation step to produce the final compounds was accomplished in just four minutes with yields between 51% and 56% without the use of a solvent. nih.gov This is comparable to the 56-63% yield obtained when using ethanol (B145695) as a solvent. nih.gov These methods not only align with the principles of green chemistry but also offer practical advantages in speed and efficiency for library synthesis.

Synthesis of Substituted 1-Phenylpiperazine Derivatives for Structure-Activity Relationship Studies

The synthesis of specifically substituted 1-phenylpiperazine derivatives is fundamental to conducting Structure-Activity Relationship (SAR) studies. SAR is a critical process in medicinal chemistry where the biological activity of a series of compounds is correlated with their chemical structure to identify key molecular features responsible for their effects. researchgate.netresearchgate.net Arylpiperazines are a versatile class of compounds for such studies due to the multiple points on the scaffold that can be modified. researchgate.net

Key synthetic strategies for generating these derivatives include:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is highly effective for coupling various substituted aryl halides with piperazine, allowing for the introduction of a wide array of functional groups onto the phenyl ring. nih.govresearchgate.net It is a go-to method for creating C(sp²)–N bonds. orgsyn.org

Ullmann Condensation: A copper-catalyzed alternative, this reaction also couples aryl halides with amines to form the crucial aryl-amine bond. wikipedia.orgorganic-chemistry.org While it often requires higher temperatures than the Buchwald-Hartwig reaction, it remains a valuable tool. wikipedia.org

N-Substitution of the Piperazine Ring: Once the 1-phenylpiperazine core is formed, the second nitrogen atom of the piperazine ring is available for further functionalization through reactions like amidation, sulfonamidation, or alkylation. nih.gov

Through these methods, researchers have synthesized and evaluated numerous libraries of derivatives to probe their activity. For instance, a study on new phenylpiperazine derivatives involved sequential reactions including sulfonylation, reduction, alkylation, cyclization, and finally, N-substitution to produce 33 new compounds. nih.gov These were then assessed for acaricidal activity, revealing that 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives showed potent effects. nih.gov Another study designed and synthesized a library of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates to evaluate their anticancer properties, identifying a compound with high cytotoxicity against a breast cancer cell line. rsc.org

The following table summarizes selected examples of substituted 1-phenylpiperazine derivatives and their investigated activities, illustrating the insights gained from SAR studies.

| Derivative Class | Substitution Pattern | Synthetic Highlight | Investigated Activity | Reference |

| Acaricidal Phenylpiperazines | 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazines | N-substitution of the piperazine with various acid halides and sulfonyl halides. | Acaricidal activity against various mite species. | nih.gov |

| Trazodone Analogues | 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- nih.govwikipedia.orgnih.govtriazolo[4,3-a]pyridin-3(2H)-one | Microwave-assisted reductive alkylation. | Serotonin (B10506) 5-HT1A/5-HT7 receptor affinity for antidepressant potential. | nih.gov |

| Dopamine (B1211576) D4 Ligands | 1-(4-[18F]Fluorophenyl)piperazine derivatives | Pd-catalyzed Hartwig-Buchwald N-arylation using a radiolabeled aryl iodide. | Dopamine D4 receptor binding for molecular imaging. | nih.gov |

| Anticancer Agents | (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates | Multi-step synthesis culminating in coupling a triazole moiety to the piperazine ring. | Cytotoxicity against various cancer cell lines and tubulin polymerization inhibition. | rsc.org |

Purification and Characterization Techniques in Chemical Synthesis of 1-Phenylpiperazine Dihydrochloride (B599025)

Following the synthesis of 1-phenylpiperazine or its derivatives, a rigorous purification and characterization process is essential to ensure the identity and purity of the final compound.

The general purification workflow for 1-phenylpiperazine often begins with a workup procedure, which may involve neutralizing the reaction mixture and extracting the crude product into an organic solvent. google.com The organic layer is then washed and dried. Purification of the resulting 1-phenylpiperazine free base is commonly achieved through:

Column Chromatography: The crude product is passed through a silica (B1680970) gel column, using a solvent system such as a mixture of petroleum ether and ethyl acetate, to separate the desired compound from impurities and unreacted starting materials. chemicalbook.com

Distillation: For the parent compound, vacuum distillation is an effective industrial method for purification. google.com

Once the purified 1-phenylpiperazine base is obtained, it is converted to the dihydrochloride salt. This is typically accomplished by dissolving the base in a suitable solvent and treating it with hydrochloric acid. The resulting salt precipitates out and can be collected by filtration and then dried.

Characterization of the final product, 1-phenylpiperazine dihydrochloride, is performed using a combination of spectroscopic and analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and DEPT-135 NMR are used to confirm the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the presence of key functional groups within the molecule. researchgate.net

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, further confirming its identity. researchgate.net

Elemental Analysis (CHNS): Determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should match the theoretical values for the chemical formula C₁₀H₁₆Cl₂N₂. researchgate.net

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. google.com

Melting Point: The melting point of the crystalline solid is a physical constant that can help confirm its identity and purity.

Pharmacological and Neurochemical Research Aspects of 1 Phenylpiperazine Dihydrochloride

Receptor Binding Profiles and Affinities

The interaction of 1-phenylpiperazine (B188723) and its derivatives with a wide array of neurotransmitter receptors has been extensively studied to understand their structure-activity relationships and potential therapeutic applications. The following sections detail the binding affinities and modulatory effects of these compounds on various receptor systems.

Serotonin (B10506) Receptor Modulation (e.g., 5-HT1A, 5-HT2A, 5-HT7)

Phenylpiperazine derivatives have demonstrated significant affinity for several serotonin receptor subtypes. Research has shown that modifications to the phenylpiperazine structure can lead to potent and selective ligands for these receptors.

Studies on a series of 1-phenylpiperazine derivatives have revealed a distinct affinity for 5-HT1A receptors, with some compounds exhibiting Ki values in the range of 8 to 50 nM. nih.gov Elongation of the N-4 alkyl chain in heterobicyclic phenylpiperazines has been shown to increase affinity for the central 5-HT1A receptor site, with N-n-hexyl-substituted derivatives reaching a Ki of 0.50 nM. nih.gov For instance, the unsubstituted phenylpiperazine compound in one study showed a Ki value of 199 nM at the 5-HT1A receptor. nih.gov

Regarding the 5-HT2A receptor, the affinity of many 1-phenylpiperazine derivatives has been found to be insignificant, with Ki values often in the range of 115 to 550 nM. nih.gov However, specific structural modifications can enhance this affinity.

Furthermore, 1-aryl-4-(2-arylethyl)piperazine derivatives have been synthesized and tested for their binding affinity for 5-HT7 receptors, displaying a range of Ki values from 8.2 nM to 474 nM. nih.gov One study on a substituted N-phenylpiperazine analog reported off-site binding affinity at the 5-HT7A receptor with a Ki of 73.6 nM. nih.gov In terms of functional activity, 1-phenylpiperazine acts as a serotonin-releasing agent with an EC50 value of 880 nM for serotonin release. wikipedia.org

Table 1: Serotonin Receptor Binding Affinities of Phenylpiperazine Derivatives

| Compound/Derivative | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|

| Phenylpiperazine derivative series | 5-HT1A | 8 - 50 nih.gov |

| N-n-hexyl-substituted phenylpiperazine | 5-HT1A | 0.50 nih.gov |

| Unsubstituted Phenylpiperazine Analog | 5-HT1A | 199 nih.gov |

| Phenylpiperazine derivative series | 5-HT2A | 115 - 550 nih.gov |

| 1-Aryl-4-(2-arylethyl)piperazine derivative | 5-HT7 | 8.2 - 474 nih.gov |

| Substituted N-phenylpiperazine analog | 5-HT7A | 73.6 nih.gov |

Dopamine (B1211576) Receptor Modulation (e.g., D2, D3)

The phenylpiperazine scaffold is a key component in many ligands targeting dopamine receptors, particularly the D2 and D3 subtypes. Research has focused on developing derivatives with high affinity and selectivity for these receptors.

N-phenylpiperazine analogs have been shown to bind to both D2 and D3 receptors, with some derivatives exhibiting significant selectivity for the D3 subtype. nih.gov For a series of unsubstituted and substituted phenylpiperazines, Ki values at the D3 receptor ranged from less than 10 nM, with D2/D3 selectivity ratios varying from 5.4 to 56-fold. acs.org Another study reported that unsubstituted N-phenylpiperazine analogs exhibited Ki values for the human D2 receptor ranging from 349 to 7522 nM and for the D3 receptor from 96 to 1413 nM. nih.gov Some phenylpiperazine derivatives with high selectivity for the D3 receptor have been found to modulate cocaine self-administration in animal models. nih.gov In terms of monoamine release, 1-phenylpiperazine has an EC50 value of 2,530 nM for dopamine release. wikipedia.org

Table 2: Dopamine Receptor Binding Affinities of Phenylpiperazine Derivatives

| Compound/Derivative | Receptor Subtype | Binding Affinity (Ki, nM) | D2/D3 Selectivity Ratio |

|---|---|---|---|

| Phenyl and substituted phenylpiperazines | D3 | <10 acs.org | 5.4 - 56 acs.org |

| Unsubstituted N-phenylpiperazine analogs | D2 | 349 - 7522 nih.gov | 1.0 - 7.5 nih.gov |

| Unsubstituted N-phenylpiperazine analogs | D3 | 96 - 1413 nih.gov | 1.0 - 7.5 nih.gov |

Norepinephrine (B1679862) Transporter and Receptor Interactions

1-Phenylpiperazine and its analogs also interact with the norepinephrine system. Research indicates that these compounds can inhibit the norepinephrine transporter (NET) and act on norepinephrine receptors.

1-Phenylpiperazine itself is a norepinephrine releasing agent, with an EC50 value of 186 nM for norepinephrine release, making it more potent in this regard compared to its effects on serotonin and dopamine release. wikipedia.org In contrast, some substituted N-phenylpiperazine analogs have shown low affinity for the norepinephrine transporter (NET), with one derivative exhibiting a Ki value greater than 650 nM. nih.gov

Alpha-Adrenergic Receptor Antagonism

Arylpiperazines are a well-studied class of molecules that exhibit affinity for α-adrenergic receptors. nih.gov 1-Phenylpiperazine itself is classified as an adrenergic alpha-antagonist. mdpi.com

Research on derivatives has provided more specific affinity data. For example, one substituted N-phenylpiperazine analog demonstrated high affinity for several alpha-adrenergic receptor subtypes, with Ki values of 9.8 nM for α1a, 15.2 nM for α2a, 16.6 nM for α1d, and 27.1 nM for α2c. nih.gov Another study on 1,4-substituted piperazine (B1678402) derivatives showed that compounds with an 1-(o-methoxyphenyl)piperazine moiety displayed low nanomolar affinity for α1-adrenoceptors. ingentaconnect.com

Table 3: Alpha-Adrenergic Receptor Binding Affinities of a Substituted N-Phenylpiperazine Analog

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| α1a | 9.8 nih.gov |

| α2a | 15.2 nih.gov |

| α1d | 16.6 nih.gov |

| α2c | 27.1 nih.gov |

Other Neurotransmitter Receptor Activities (e.g., GABA, Nicotinic Acetylcholine (B1216132) Receptors)

The interaction of 1-phenylpiperazine dihydrochloride (B599025) with GABA and nicotinic acetylcholine receptors is less extensively documented in publicly available research compared to its effects on monoaminergic systems. However, studies on related piperazine compounds provide some insights.

Similarly, while there is extensive research on nicotinic acetylcholine receptor (nAChR) ligands, direct binding data for 1-phenylpiperazine dihydrochloride is scarce. Studies on N,N-diethyl-N′-phenyl-piperazine (diEPP) have shown it to be a silent agonist at the α7 nAChR, indicating that the phenylpiperazine scaffold can interact with this receptor type. nih.gov

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Recent research has identified the Trace Amine-Associated Receptor 1 (TAAR1) as a target for phenylpiperazine derivatives. TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems.

Studies have shown that 1-amidino-4-phenylpiperazine derivatives are potent agonists at the human TAAR1 receptor, with some compounds displaying nanomolar EC50 values. nih.gov The development of these agonists was based on a strategy of combining a pharmacophore model with scaffold simplification from a series of biguanide-based TAAR1 agonists. nih.govunits.it While these findings highlight the potential for the phenylpiperazine core to be a key pharmacophore for TAAR1 agonism, specific agonist activity data for the parent compound, 1-phenylpiperazine dihydrochloride, is not explicitly provided in these studies. nih.govmdpi.comsemanticscholar.org

Structure-Activity Relationship (SAR) Studies of 1-Phenylpiperazine Derivatives

The pharmacological activity of 1-phenylpiperazine derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different parts of the molecule contribute to its affinity and selectivity for various receptors and transporters. nih.govnih.govmdpi.comnih.gov

The type and position of substituent groups on the phenyl ring and modifications to the piperazine ring and its N-4 substituent significantly influence the receptor binding profile of 1-phenylpiperazine derivatives. nih.govnih.govmdpi.comnih.gov

For 5-HT1A receptor affinity, substitutions on the phenyl ring are critical. For example, substitution at the ortho position with a group having a negative potential is favorable for affinity to both 5-HT1A and α1 receptors. nih.govacs.org The meta position appears to be important for differentiating between 5-HT1A and α1 receptor selectivity. nih.govacs.org The 5-HT1A receptor can accommodate larger substituents at this position compared to the more sterically restricted α1 receptor. nih.govacs.org The para position, however, has limited space for substituents for both receptor types. nih.govacs.org

In the context of dopamine D2 and D3 receptor selectivity, modifications to the N-phenylpiperazine moiety and the addition of a benzamide (B126) portion can lead to high affinity and selectivity for the D3 receptor. nih.gov Maintaining a thiophene (B33073) moiety while varying substituents on the phenyl ring of the N-phenylpiperazine group results in compounds with a range of D2/D3 receptor affinities and selectivities. nih.gov

The nature of the linker between the piperazine ring and another cyclic moiety also plays a role. For instance, in a series of 1-phenyl-4-[ω-(α- or β-tetralinyl)alkyl]piperazines, a three-membered alkyl chain connecting the piperazine to a 5-methoxytetralin-1-yl ring resulted in the highest affinity and selectivity for the 5-HT1A receptor. nih.gov

The introduction of a double bond to create structural rigidity can also impact receptor activity. mdpi.com Furthermore, the presence and position of a hydroxyl group in the linker can be a key determinant of activity. mdpi.com

Table 2: Influence of Substituents on Receptor Affinity and Selectivity

| Molecular Region | Substituent/Modification | Effect on Receptor Affinity/Selectivity |

| Phenyl Ring (ortho) | Group with negative potential | Favorable for 5-HT1A and α1 affinity. nih.govacs.org |

| Phenyl Ring (meta) | Bulky substituents | Accommodated by 5-HT1A, but restricted by α1, influencing selectivity. nih.govacs.org |

| Phenyl Ring (para) | Substituents | Limited space, generally reducing affinity for 5-HT1A and α1 receptors. nih.govacs.org |

| N-4 Position | ω-(5-methoxytetralin-1-yl)propyl | High affinity and selectivity for 5-HT1A receptor. nih.gov |

| Overall Structure | Addition of a benzamide moiety | Can confer high affinity and selectivity for the D3 dopamine receptor. nih.gov |

Conformational analysis and molecular modeling are powerful tools in understanding the SAR of 1-phenylpiperazine derivatives. nih.govresearchgate.netjmchemsci.comacs.org These computational methods allow researchers to visualize how these molecules might bind to their target receptors and to rationalize the observed experimental affinities. nih.govresearchgate.net

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully used to model the steric and electrostatic factors that govern the binding of hydantoin-phenylpiperazine derivatives to 5-HT1A and α1 receptors. nih.govacs.org These models can predict the affinity of new compounds and provide insights into the structural requirements for selectivity. nih.govacs.org For example, CoMFA models have helped to understand the steric and electrostatic fields around the binding site, guiding the design of more selective ligands. nih.gov

Molecular docking studies are used to predict the binding pose of a ligand within the active site of a receptor. researchgate.netacs.orgnih.govnih.gov This can reveal key interactions, such as hydrogen bonds and van der Waals forces, that contribute to binding affinity. researchgate.net For instance, docking studies of N-phenylpiperazine derivatives into the α1A-adrenoceptor have helped to elucidate their binding mechanism. researchgate.net Similarly, docking has been used to understand how N-phenylpiperazine benzamides can bind to the D3 dopamine receptor in a bitopic manner, interacting with both the primary binding site and a secondary site, which contributes to their high affinity and selectivity. nih.gov

These computational approaches are integral to modern drug design, enabling a more rational approach to the synthesis and optimization of new 1-phenylpiperazine derivatives with desired pharmacological profiles. jmchemsci.comnih.govnih.gov

Pharmacokinetic and Metabolic Research of 1 Phenylpiperazine Dihydrochloride

Absorption and Distribution Studies

Research on the absorption and distribution of 1-phenylpiperazine (B188723) indicates its ability to permeate intestinal tissues. A study using rat ileal and colonic mucosae in Ussing chambers demonstrated that 1-phenylpiperazine acts as an intestinal permeation enhancer. nih.gov It reversibly increased the apparent permeability coefficient (Papp) of marker molecules in a concentration-dependent manner, which was associated with a reduction in transepithelial electrical resistance (TEER). nih.gov This suggests that 1-phenylpiperazine can cross intestinal barriers, a critical step for oral absorption.

Once absorbed, arylpiperazine derivatives, the class to which 1-phenylpiperazine belongs, are known to distribute extensively into tissues, including the brain. nih.gov This distribution is a key factor for the pharmacological activity of drugs that metabolize to 1-phenylpiperazine. nih.gov The steady-state metabolite-to-parent drug ratios can vary significantly among individuals, which is attributed to individual differences in the activity of metabolic enzymes. nih.gov

| Study Model | Key Findings | Mechanism Implication | Reference |

|---|---|---|---|

| Rat ileal and colonic mucosae (Ussing chambers) | Increased permeability of marker molecules; reduced transepithelial electrical resistance (TEER). | Functions as an intestinal permeation enhancer, suggesting potential for oral absorption. | nih.gov |

| General studies on arylpiperazine derivatives | Extensive distribution into tissues, including the brain. | Wide distribution is critical for the pharmacological effects of parent compounds. | nih.gov |

In Vitro and In Vivo Metabolic Pathways

The metabolism of 1-phenylpiperazine and its derivatives is complex, involving multiple enzymatic pathways that transform the molecule into more water-soluble compounds for excretion. Both in vitro and in vivo studies have been instrumental in elucidating these pathways.

The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, plays a central role in the metabolism of many drugs and xenobiotics, including piperazine (B1678402) derivatives. nih.govnih.gov For arylpiperazine compounds, specific CYP isozymes are responsible for their biotransformation. Studies using human liver microsomes have identified that the metabolism of piperazine analogues like benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) is mainly mediated by CYP2D6, CYP1A2, and CYP3A4. researchgate.net

Notably, many arylpiperazine derivatives undergo N-dealkylation, a reaction often dependent on CYP3A4, to form 1-aryl-piperazines like 1-phenylpiperazine. nih.gov The subsequent metabolism of these 1-aryl-piperazine metabolites is then primarily handled by CYP2D6-dependent oxidation. nih.gov The significant individual variability in the expression and activity of CYP3A4 and CYP2D6 contributes to the observed differences in metabolite-to-parent drug ratios among individuals. nih.gov

| CYP Isozyme | Role in Arylpiperazine Metabolism | Significance | Reference |

|---|---|---|---|

| CYP3A4 | Mediates N-dealkylation of parent drugs to form 1-aryl-piperazines. | Key enzyme in the formation of 1-phenylpiperazine from precursor drugs. | nih.gov |

| CYP2D6 | Primarily responsible for the subsequent oxidation (e.g., hydroxylation) of the formed 1-aryl-piperazine metabolites. | Crucial for the clearance of 1-phenylpiperazine. Genetic variations can significantly impact metabolism. | nih.govcapes.gov.br |

| CYP1A2 | Involved in the metabolism of some piperazine analogues. | Contributes to the overall metabolic profile of related compounds. | researchgate.net |

Aromatic hydroxylation is a common and significant phase I metabolic reaction for many compounds containing a phenyl group, catalyzed by CYP enzymes. fiveable.meresearchgate.net This process introduces a hydroxyl (-OH) group onto the aromatic ring, increasing the compound's polarity and facilitating its excretion. fiveable.me For 1-phenylpiperazine and its derivatives, aromatic hydroxylation is a primary metabolic pathway. nih.govcapes.gov.br Studies on related compounds like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) have shown that aromatic hydroxylation is the main metabolic route. capes.gov.br The resulting hydroxylated metabolites are then typically conjugated before being excreted. nih.gov In vitro studies using mouse liver S9 fractions have also detected metabolites derived from the oxidation of the aromatic ring. nih.gov

While hydroxylation and N-dealkylation are major pathways, other reactions can occur. Acetylation represents a phase II metabolic reaction where an acetyl group is transferred to a molecule. Research into the metabolism of certain complex piperazine-containing compounds has revealed that lysine (B10760008) acetylation levels can influence the activity of enzymes involved in cellular proliferation, suggesting that acetylation processes can be relevant to the broader family of piperazine-containing molecules. acs.org

The cleavage of carbon-nitrogen (C-N) bonds within the piperazine structure represents another, though less common, metabolic route. This fragmentation can lead to the opening of the piperazine ring. researchgate.net Studies on the destruction of thiamin derivatives involving a C-N bond cleavage step highlight that such fragmentation is an inherent possibility for certain chemical structures under specific conditions. nih.gov Research on a specific piperazine derivative, MB243, identified a novel bioactivation pathway involving a six-electron oxidation of the piperazine ring, which ultimately leads to ring opening and contraction to form an imidazoline (B1206853) structure. researchgate.net This indicates that under certain metabolic conditions, the piperazine ring itself can be substantially altered through C-N bond cleavage. researchgate.net

Metabolite Identification using Chromatography and Spectroscopy

The elucidation of the metabolic fate of 1-Phenylpiperazine (1-PP) relies heavily on the synergistic application of advanced chromatographic and spectroscopic techniques. These methods allow for the separation, detection, and structural characterization of metabolites from complex biological matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal separation techniques, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are paramount for identification.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for metabolite profiling due to its high sensitivity, selectivity, and speed. mdpi.com Specifically, techniques like ultra-high-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS) provide high-resolution and accurate mass data, which is crucial for determining the elemental composition of metabolites. mdpi.comnih.gov The fragmentation patterns generated in tandem mass spectrometry (MS/MS) experiments offer detailed structural information, helping to pinpoint the sites of metabolic modification. nih.gov For instance, in studies of related piperazine compounds, LC-MS has been effectively used to identify metabolites in various biological samples. mdpi.comresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, particularly for volatile compounds or those that can be made volatile through derivatization. researchgate.netmdma.ch In the analysis of piperazine derivatives, derivatization is often a necessary step to improve chromatographic behavior and mass spectral properties. mdpi.com GC-MS analysis has been instrumental in identifying metabolites resulting from transformations such as hydroxylation on the aromatic ring and degradation of the piperazine moiety itself in analogous compounds. mdma.ch

While less common for routine metabolite screening due to lower sensitivity compared to MS, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of novel metabolites. chemrxiv.orgmdpi.com When a metabolite is present in sufficient quantities, ¹H-NMR and other NMR experiments can provide definitive information about the molecule's complete structure. mdpi.com Correlation methods that link NMR and MS data can be employed to reliably identify metabolites in complex mixtures without the need for complete isolation of each compound. chemrxiv.org

In vitro metabolism studies, often utilizing liver fractions like microsomes or S9 fractions, serve as a preliminary step to predict in vivo metabolism. nih.gov In research on radiolabeled 1-phenylpiperazine analogues, techniques such as thin-layer chromatography (TLC) and HPLC were used to separate metabolites, which were subsequently identified using LC-MS. nih.gov These studies detected metabolites derived from aromatic ring oxidation. nih.gov

The table below summarizes the primary analytical techniques employed in the identification of piperazine metabolites.

| Analytical Technique | Application in Metabolite Identification | Key Advantages | Reference(s) |

| HPLC-MS/MS | Separation and identification of a wide range of metabolites in biological fluids. | High sensitivity, high resolution, structural elucidation via fragmentation. | mdpi.comresearchgate.net |

| GC-MS | Analysis of volatile or derivatized metabolites. | Excellent separation efficiency, established spectral libraries. | researchgate.netmdma.ch |

| UHPLC-Q-TOF-MS/MS | High-throughput analysis with accurate mass measurement. | Provides elemental composition, high mass accuracy. | mdpi.com |

| NMR Spectroscopy | Definitive structural elucidation of unknown metabolites. | Unambiguous structure determination. | chemrxiv.orgmdpi.com |

| TLC/HPLC (Radiolabeled) | Separation of metabolites from in vitro/in vivo studies. | Effective for tracking radiolabeled compounds and their metabolites. | nih.gov |

Excretion Routes and Metabolite Profiles in Biological Samples

Studies on analogous piperazine derivatives provide significant insights into the expected excretion profiles of 1-PP. For N-benzylpiperazine (BZP), a related designer drug, metabolites were identified in rat and human urine. mdma.ch The primary metabolic transformations observed were hydroxylation of the aromatic ring and subsequent degradation of the piperazine ring structure. mdma.ch Importantly, these metabolites were often excreted as glucuronic acid and/or sulfuric acid conjugates, indicating that phase II conjugation is a significant elimination pathway. mdma.ch The detection of these conjugated metabolites often requires an enzymatic hydrolysis step (e.g., with glucuronidase/arylsulfatase) during sample preparation to release the parent metabolite for analysis. mdma.ch

The profile of metabolites can be qualitatively and quantitatively assessed in various biological fluids. In urine, both the unchanged parent drug and a variety of metabolites can be detected. For instance, after administration of BZP to rats, the parent compound along with hydroxylated metabolites were identified. mdma.ch The concentrations of piperazine derivatives can vary widely. In cases of human exposure to other piperazines like BZP and TFMPP, urinary concentrations have been reported to range from several µg/mL to over 200 µg/mL. mdpi.com

Blood and serum are also key matrices for pharmacokinetic analysis, providing a snapshot of the circulating parent drug and metabolites. In vitro studies using mouse liver S9 fractions to simulate metabolism of 1-phenylpiperazine derivatives showed the formation of metabolites from aromatic ring oxidation. nih.gov However, in subsequent in vivo analysis of blood samples, these intermediate metabolites were not detected, suggesting rapid further conversion or clearance from the bloodstream. nih.gov This highlights that metabolite profiles can differ significantly between in vitro systems and in vivo samples, as well as between different biological matrices like blood and urine.

The following table outlines the types of metabolites and their presence in common biological samples, based on research into 1-Phenylpiperazine and related compounds.

| Biological Sample | Parent Compound/Metabolite Type | Typical Findings | Reference(s) |

| Urine | Unchanged Parent Drug | Present, allows for monitoring of parent compound excretion. | mdma.ch |

| Hydroxylated Metabolites | A major class of metabolites identified for related piperazines. | mdma.ch | |

| Phase II Conjugates (Glucuronides/Sulfates) | Significant route of excretion, requires hydrolysis for detection. | mdma.ch | |

| Blood/Serum | Unchanged Parent Drug | Concentrations measured for pharmacokinetic modeling. | mdpi.com |

| Phase I Metabolites | May be transient and present at low concentrations due to rapid clearance. | nih.gov |

Applications in Drug Discovery and Development Research

1-Phenylpiperazine (B188723) Dihydrochloride (B599025) as a Chemical Probe in Neuropharmacology

1-Phenylpiperazine (1-PP) serves as an important chemical probe for investigating the complexities of the nervous system. As a rigid analog of amphetamine, it functions as a monoamine releasing agent, influencing the levels of key neurotransmitters. nih.gov Research has shown its activity in promoting the release of norepinephrine (B1679862), serotonin (B10506), and dopamine (B1211576). nih.gov Specifically, it is a modestly selective norepinephrine releasing agent. nih.gov

The compound is classified pharmacologically as a psychotropic drug, a broad category of agents that affect psychological function, and also as an adrenergic alpha-antagonist. painphysicianjournal.comgoogle.com Adrenergic alpha-antagonists work by binding to but not activating alpha-adrenergic receptors, thereby blocking the actions of endogenous agonists. painphysicianjournal.comgoogle.com This dual activity makes 1-phenylpiperazine dihydrochloride a useful tool for researchers to probe the roles of various neurotransmitter systems and receptors, helping to elucidate the mechanisms behind neurological and psychological conditions.

Role as an Intermediate in the Synthesis of Therapeutically Relevant Compounds

The 1-phenylpiperazine moiety is a crucial intermediate in the synthesis of a wide array of approved drugs and investigational compounds. wikipedia.orgresearchgate.net Its structural properties, including a favorable pharmacokinetic profile for entering the central nervous system, make it a preferred building block for many drug classes. nih.gov The synthesis of various derivatives often involves reactions like N-alkylation or Pd-catalyzed amination, starting with the basic phenylpiperazine structure to build more complex molecules. chemicalbook.comnih.gov

Antipsychotic Medications

Aryl piperazine (B1678402) derivatives are prominent in the development of antipsychotic drugs, which are primarily used to treat schizophrenia. researchgate.netnih.gov These compounds often target dopamine and serotonin receptors, and attaching various heterocyclic groups to the core piperazine ring can significantly enhance their antipsychotic activity. nih.gov 1-Phenylpiperazine serves as a key starting material for creating these more complex molecules. For instance, it is an important intermediate in the synthesis of drugs like Aripiprazole. wikipedia.org The general synthetic strategy involves synthesizing N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-[4-(arylsubstituted)piperazines-1-yl]acetamide and related structures, where the aryl piperazine component is fundamental to the final compound's biological activity. researchgate.net

Antidepressants

The phenylpiperazine substructure is a hallmark of many antidepressant medications. nih.govnih.gov Its presence is critical not only for ensuring the drug can reach the brain but also for how the drug binds to its targets. nih.gov Phenylpiperazine antidepressants often act as serotonin (5-HT2) reuptake inhibitors and/or receptor blockers. nih.gov

Well-known antidepressants like Trazodone (B27368) and Nefazodone are based on the phenylpiperazine structure. nih.gov Furthermore, 1-phenylpiperazine is a key intermediate in the synthesis of these drugs. wikipedia.org Research into new antidepressants continues to utilize this scaffold. For example, novel aryl piperazine derivatives have been synthesized that target both 5-HT1A and Sigma-1 receptors, showing promise as next-generation, multi-target antidepressants. Studies have also produced derivatives like 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol, which have demonstrated significant antidepressant-like effects in preclinical models.

Antihistamines

The piperazine framework is a common feature in H1 receptor antagonists, which are used to treat allergic reactions. Histamine (B1213489) H1-receptor antagonists are categorized into several chemical classes, including piperazine antagonists. The synthesis of these drugs often involves modifying the piperazine ring to optimize selectivity and reduce side effects like sedation.

Research has focused on creating new 4-(diphenylmethyl)-1-piperazine derivatives that possess a terminal amide fragment. These compounds have shown potent in vitro activity as histamine H1-receptor antagonists. By modifying the substituents on the piperazine core, researchers can fine-tune the compound's antihistaminic and antiallergic properties while minimizing unwanted effects.

Analgesics

1-Phenylpiperazine derivatives have been explored for the development of non-opioid analgesics. In the search for new pain relief agents, scientists have synthesized various N'-acylated phenylpiperazines and other derivatives. For example, 1-(3-Cyclohexyl-1-oxo-propyl)-4-(2-ethoxyphenyl)-piperazine was identified as having strong non-opiate antinociceptive activity. Another study involved the synthesis of 1-substituted-4-(3'-phenyl-3'-hydroxypropyl)-piperazines, which also demonstrated analgesic effects in animal models. These studies highlight the potential of the phenylpiperazine scaffold in creating new classes of pain medications that are not dependent on opioid receptors.

Antimalarial Agents

The phenylpiperazine structure is a valuable component in the design of new antimalarial drugs, particularly in the effort to combat drug-resistant strains of the Plasmodium parasite. chemicalbook.com The inclusion of a piperazine moiety can enhance the aqueous solubility of drug candidates, a crucial property for oral bioavailability. chemicalbook.com

Synthetic strategies have involved incorporating the N-phenylpiperazinyl group into other chemical scaffolds, such as 4(1H)-quinolones, to improve their antimalarial potency. chemicalbook.com Other research has focused on creating aryl piperazine derivatives that inhibit parasite growth. For example, one of the most active compounds identified in a study was 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol, which was significantly more active against P. falciparum than on human cells. These findings underscore the utility of the phenylpiperazine intermediate in developing novel and effective antimalarial agents.

Summary of 1-Phenylpiperazine in Drug Development

| Therapeutic Class | Example Drug/Derivative | Role of 1-Phenylpiperazine Moiety |

| Antipsychotics | Aripiprazole | A key synthetic intermediate and core structural component. wikipedia.org |

| Antidepressants | Trazodone, Nefazodone | A foundational scaffold and crucial intermediate. wikipedia.orgnih.gov |

| Antihistamines | 4-(diphenylmethyl)-1-piperazine derivatives | A core structure for H1-receptor antagonists. |

| Analgesics | 1-(3-Cyclohexyl-1-oxo-propyl)-4-(2-ethoxyphenyl)-piperazine | A scaffold for developing non-opioid analgesics. |

| Antimalarials | 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol | An intermediate used to create potent antiplasmodial compounds. |

Investigation in Central Nervous System (CNS) Disorders Research

1-Phenylpiperazine and its derivatives are a significant class of compounds that have been extensively investigated in the field of neuropsychopharmacology. nih.gov These molecules serve as valuable research tools and have shown potential as lead compounds for the development of new therapeutic agents for a variety of Central Nervous System (CNS) disorders. nih.gov The core structure of 1-phenylpiperazine is a recurring motif in drugs targeting the CNS. nih.gov

The psychotropic effects of 1-phenylpiperazine are attributed to its activity as an adrenergic alpha-antagonist and its influence on psychological functions. nih.govcaymanchem.com Phenylpiperazine is the foundational compound for a wide array of bioactive products, many of which are known to induce the release of serotonin in the central nervous system. caymanchem.com Its derivatives, such as 1-(3-chlorophenyl)piperazine, have also been identified and studied. caymanchem.com

Research has also focused on developing derivatives of phenylpiperazine for specific applications in CNS research. For instance, a 2-methoxyphenyl piperazine derivative has been synthesized and evaluated for its potential in mapping metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1). nih.gov This is particularly relevant as mGluR1 is implicated in several neuropsychiatric disorders. nih.gov Preclinical studies involving this derivative have shown high uptake in brain regions rich in mGluR1 receptors, indicating its suitability for imaging these receptors. nih.gov

Novel Therapeutic Applications Beyond CNS (e.g., Acaricidal Activity)

Beyond its role in CNS research, derivatives of 1-phenylpiperazine have demonstrated significant potential in other therapeutic areas, most notably as acaricidal agents for controlling spider mites. nih.govjst.go.jpjst.go.jpresearchgate.netnih.gov These mites pose a considerable threat to a wide range of crops, leading to substantial agricultural and economic losses. jst.go.jp

In one study, 33 new phenylpiperazine derivatives were synthesized and evaluated for their acaricidal properties. jst.go.jpjst.go.jpresearchgate.netnih.gov The research found that 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives, in particular, exhibited strong acaricidal activity. jst.go.jpjst.go.jpresearchgate.netnih.gov Among these, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine was identified as the most potent compound against several species of mites, including Tetranychus urticae (two-spotted spider mite), Tetranychus kanzawai (Kanzawa spider mite), and Panonychus citri (citrus red mite). jst.go.jpjst.go.jpresearchgate.netnih.gov This specific derivative was effective against both adult mites and their eggs. jst.go.jpjst.go.jpresearchgate.netnih.gov

The method of application in these studies typically involved a foliar spray containing the phenylpiperazine derivatives. nih.gov The efficacy of these compounds was assessed by the mortality rate of the mites after a set period. jst.go.jp For instance, some derivatives demonstrated high efficacy even at low concentrations. nih.gov The structure-activity relationship was a key focus of this research, indicating that specific substitutions on the phenylpiperazine scaffold are crucial for potent acaricidal effects. jst.go.jpjst.go.jpresearchgate.netnih.gov

Preclinical Research and Animal Models

1-Phenylpiperazine and its analogs have been the subject of various preclinical research studies utilizing animal models to investigate their physiological and behavioral effects. These studies are crucial for understanding the potential therapeutic applications and mechanisms of action of these compounds.

Behavioral Studies in Animal Models

The behavioral effects of phenylpiperazine derivatives have been examined in several animal models, primarily in rodents. These studies often focus on behaviors related to the central nervous system, such as anxiety and depression. For example, 1-(m-chlorophenyl)piperazine (m-CPP), a derivative of 1-phenylpiperazine, has been shown to induce depressogenic-like behavior in rodents. nih.gov This effect is thought to be mediated by the stimulation of neuronal 5-HT(2A) receptors. nih.gov

In a study investigating a rat model of tardive dyskinesia, the behavioral effects of m-CPP were monitored. nih.gov The results indicated that the anxiogenic-like effects of m-CPP were more pronounced in rats that had been repeatedly treated with haloperidol. nih.gov This suggests an interaction between the serotonergic system, targeted by m-CPP, and the dopaminergic pathways affected by haloperidol. nih.gov

Furthermore, 1-phenylpiperazine itself is known to be a monoamine releasing agent, with a modest selectivity for norepinephrine. wikipedia.org This activity as a rigid analog of amphetamine contributes to its behavioral effects observed in animal studies. wikipedia.org

Neuroimaging Studies in Primates

The use of 1-phenylpiperazine derivatives in neuroimaging studies, particularly in non-human primates, has provided valuable insights into their distribution and receptor binding in the brain. These studies often employ techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).

One study focused on the in vivo imaging of a novel iodinated phenylpiperazine derivative, [123I]p-MPPI, for 5-HT1A receptors using SPECT in nonhuman primates. nih.gov The results showed that after intravenous injection, the compound quickly penetrated the blood-brain barrier and localized in brain regions with high densities of 5-HT1A receptors, such as the hippocampus and frontal cortex. nih.gov The specific binding of the radioligand was confirmed by blocking studies with a known 5-HT1A agonist. nih.gov

In another line of research, radioiodinated 1-alkyl-4-phenylpiperazines were synthesized and evaluated as potential brain-imaging agents. nih.gov An imaging and tissue distribution study in a dog, a non-primate model, supported the results from rat studies and suggested the potential of these agents for brain imaging. nih.gov While not a primate study, it highlights the progression of these compounds in preclinical imaging research. The development of such radiopharmaceuticals is crucial for non-invasively studying brain chemistry and the effects of drugs. nih.gov

Analytical Methods and Bioanalysis in Research

Methods for Detection and Quantification in Biological Matrices

Accurate determination of 1-phenylpiperazine (B188723) in biological matrices like blood, plasma, and urine is essential for preclinical pharmacokinetic and biodistribution studies. nih.gov Several robust methods have been developed and validated for this purpose.

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard technique for the analysis of piperazine (B1678402) derivatives. unodc.org A full-scan GC-MS screen can be used for the initial detection of these compounds in biological specimens such as urine. nih.gov The methodology involves separating volatile compounds in a gas chromatograph before they are ionized and detected by a mass spectrometer, which provides detailed structural information.

For the analysis of phenylpiperazine derivatives, a common setup includes a gas chromatograph with a capillary column, such as a Zebron ZB-SemiVolatiles column (30 m × 0.25 mm, 0.25 µm film thickness). nih.gov Helium is typically used as the carrier gas with a constant flow rate, for instance, 1.0 mL/min. nih.gov The sample is injected in splitless mode to maximize sensitivity. nih.gov A programmed temperature gradient is employed to ensure efficient separation of the analytes. nih.gov For example, an initial oven temperature might be set to 75°C, then ramped up to 320°C to elute all compounds of interest. nih.gov Electron ionization (EI) at 70 eV is a standard for creating ions, which are then analyzed by the mass spectrometer. nih.gov

| Parameter | Typical Value/Condition |

| Column | Zebron ZB-SemiVolatiles (30 m x 0.25 mm, 0.25 µm) nih.gov |

| Injection Mode | Splitless nih.gov |

| Carrier Gas | Helium (~1.0 mL/min) nih.gov |

| Oven Program | Initial temp 75°C, ramped to 180°C, then to 320°C nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |

| Detector | Mass Spectrometer (e.g., Quadrupole) nih.gov |

This table presents typical parameters for GC-MS analysis of phenylpiperazine derivatives, based on established methods.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used separation technique in forensic drug analysis. unodc.org For piperazines, reverse-phase chromatography is most common, often utilizing a C18 column. unodc.org

One validated HPLC method for the qualitative analysis of piperazines uses a C18 column (4.6 mm ID x 250 mm, 5 µm particle size) kept at a constant temperature of 40°C. unodc.org A gradient elution with a mobile phase consisting of acetonitrile (B52724) and an aqueous solution of 5mM Heptafluorobutyric acid is employed to separate the compounds. unodc.org Detection is achieved using a Photo Diode Array (PDA) detector, which scans a range of wavelengths (e.g., 199-360 nm) to create a three-dimensional chromatogram. unodc.org In such methods, 1-phenylpiperazine can be used as a reference standard to calculate the relative retention times (RRT) of other piperazine derivatives. unodc.org For applications requiring mass spectrometric detection (HPLC-MS), mobile phase modifiers like phosphoric acid can be substituted with MS-compatible alternatives such as formic acid. sielc.com

| Parameter | HPLC Method 1 (Qualitative) |

| Column | C18 (4.6 mm x 250 mm, 5 µm) unodc.org |

| Column Temp. | 40°C unodc.org |

| Mobile Phase A | Acetonitrile unodc.org |

| Mobile Phase B | 5mM Heptafluorobutyric acid unodc.org |

| Flow Rate | 1 mL/min unodc.org |

| Detection | Photo Diode Array (PDA) at 199-360nm unodc.org |

This table outlines the conditions for a validated HPLC method for piperazine analysis. unodc.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying phenylpiperazine derivatives in biological matrices. nih.govresearchgate.net This technique is particularly valuable for pharmacokinetic studies where low concentrations of the drug and its metabolites need to be measured. nih.gov Bioanalytical methods using LC-MS/MS require rigorous validation to ensure their reliability and accuracy. nih.gov

A typical LC-MS/MS method for a phenylpiperazine derivative might use a C18 analytical column for chromatographic separation. nih.gov The mobile phase often consists of a gradient mixture of an organic solvent (like acetonitrile or methanol) and water containing a modifier (like formic acid or ammonium (B1175870) formate) to improve chromatographic shape and ionization efficiency. nih.govfda.gov.tw Detection is performed on a triple quadrupole or QTOF mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.govmdpi.com For instance, in the analysis of an N-phenylpiperazine derivative, a bioanalytical LC-QTOF/MS method demonstrated linearity over a concentration range of 10.0 to 900.0 ng/mL, with a lower limit of quantification (LLOQ) of 10.0 ng/mL. nih.gov Diazepam was selected as a suitable internal standard for this analysis due to its similar physicochemical properties and fragmentation profile. nih.gov

| Validation Parameter | Finding for an N-Phenylpiperazine Derivative |

| Technique | Bioanalytical LC-QTOF/MS nih.gov |

| Linearity Range | 10.0 to 900.0 ng/mL nih.gov |

| Correlation Coefficient (r²) | > 0.99 nih.gov |

| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL nih.gov |

| Internal Standard | Diazepam nih.gov |

| Quantifier Ion (m/z) | 157.08 nih.gov |

This table summarizes the validation data for a bioanalytical LC-QTOF/MS method developed for a phenylpiperazine derivative. nih.gov

Electrochemical methods, specifically voltammetric profiling, offer a fast, portable, and low-cost alternative for the detection of piperazine derivatives. up.pt The oxidative mechanism of psychoactive piperazines, including 1-phenylpiperazine (PhPIP), has been investigated using a glassy carbon electrode. up.ptresearchgate.net The voltammetric profile of these compounds is largely influenced by the presence of the aromatic amine in their molecular structure. up.ptresearchgate.net

An analytical procedure based on differential pulsed voltammetry (DPV) can be developed for the detection and quantification of these substances in both pharmaceutical preparations and biological matrices like urine. researchgate.net Such methods, when combined with a clean-up and preconcentration step like solid-phase extraction (SPE), can achieve low limits of detection (LOD). researchgate.net For aryl piperazines closely related to 1-phenylpiperazine, LOD values are on the order of 0.1 μg∙mL⁻¹. researchgate.net

| Parameter | Performance for Aryl Piperazines |

| Technique | Differential Pulsed Voltammetry (DPV) researchgate.net |

| Electrode | Glassy Carbon Electrode up.ptresearchgate.net |

| Sample Cleanup | Solid Phase Extraction (SPE) researchgate.net |

| Limit of Detection (LOD) | ~0.15 µg∙mL⁻¹ researchgate.net |

| Linearity | Up to 250 µg∙mL⁻¹ researchgate.net |

This table shows the performance characteristics of a DPV-based analytical procedure for aryl piperazines. researchgate.net

Sample Preparation Techniques for Biological Matrices

Biological samples are complex matrices that contain numerous endogenous components like proteins, which can interfere with analysis. actapharmsci.com Therefore, a sample preparation step is essential to clean up the sample and isolate the analyte of interest before instrumental analysis. actapharmsci.com

Liquid-liquid extraction (LLE) is a common and effective sample preparation technique used to separate compounds based on their differential solubilities in two immiscible liquids, typically an aqueous solvent and an organic solvent. youtube.com For the analysis of phenylpiperazine derivatives from biological samples, LLE has been shown to be a faster and less costly procedure compared to other techniques like solid-phase extraction. nih.gov

The general principle of LLE involves adding an extraction solvent to the biological sample (e.g., serum or urine). actapharmsci.com The mixture is then thoroughly mixed, often by vortexing, to facilitate the transfer of the analyte from the aqueous biological matrix into the organic solvent. actapharmsci.com After mixing, the two phases are separated, usually by centrifugation, which accelerates the separation of the immiscible layers. actapharmsci.com The organic layer, now containing the analyte, is carefully removed and typically evaporated to dryness. actapharmsci.com The residue is then reconstituted in a suitable solvent for injection into the analytical instrument, such as an HPLC or GC system. actapharmsci.com

Method Validation and Reliability in Research Settings

To ensure that an analytical method provides accurate and reliable data, it must undergo a thorough validation process. Method validation establishes, through laboratory studies, that the performance characteristics of the method are suitable and reliable for its intended application. nih.gov For the quantitative analysis of 1-Phenylpiperazine and its derivatives in research, key validation parameters are assessed according to established guidelines. nih.govsierrajournals.com

The validation process for chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), typically includes the evaluation of the following parameters:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. hakon-art.com For example, a method for a phenylpiperazine derivative was shown to have no interference from endogenous or exogenous compounds at the retention times of the analyte and the internal standard.

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. jocpr.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. hakon-art.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. jocpr.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision or ruggedness). hakon-art.comjocpr.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. hakon-art.com The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. hakon-art.comjocpr.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. jocpr.com

The tables below present examples of validation data from studies on piperazine derivatives, illustrating the performance of the analytical methods.

Table 1: GC Method Validation Parameters for Piperazine Derivatives This table presents data from a study validating a gas chromatography method for the determination of piperazine, 1-methyl piperazine, and 1-ethyl piperazine.

| Parameter | Piperazine | 1-Methyl piperazine | 1-Ethyl piperazine |

| LOD (% of analyte conc.) | 0.008 | 0.005 | 0.005 |

| LOQ (% of analyte conc.) | 0.03 | 0.02 | 0.02 |

| Precision (%RSD) | < 2.0% | < 2.0% | < 2.0% |

| Intermediate Precision (%RSD) | < 2.0% | < 2.0% | < 2.0% |

| Data sourced from a study on the development and validation of a GC method for piperazine determination. hakon-art.com |

Table 2: HPLC Method Validation Parameters for Piperazine This table shows results from the validation of an HPLC method for piperazine after derivatization.

| Parameter | Result |

| LOD | 30 ppm |

| LOQ | 90 ppm |

| Precision (%RSD) | 1.13% |